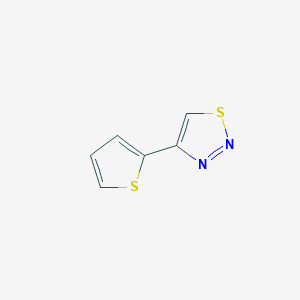

4-(2-Thienyl)-1,2,3-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Thienyl)butyric acid” is a laboratory chemical . It is not recommended for use in food, drugs, pesticides, or biocidal products . Another compound, “PBDB-T”, a conjugated push-pull medium bandgap polymeric donor, can be used in polymeric solar cells (PSCs) and in the fabrication of organic thin-film transistors (OTFTs) .

Synthesis Analysis

There are several methods for the synthesis of thiazoles and their derivatives . For example, a polymer was synthesized through oxidative polycondensation of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol in an aqueous alkaline medium using NaOCl (30%) as an oxidant .

Molecular Structure Analysis

The molecular structure of these compounds can be complex. For example, “4-(2-Thienyl)phenylboronic acid” has a molecular formula of C10H9BO2S .

Chemical Reactions Analysis

Thiazoles, which are related to the compound you’re interested in, have been studied extensively for their chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can also vary. For example, “4-(2-Thienyl)phenylboronic acid” has a molecular formula of C10H9BO2S, an average mass of 204.053 Da, and a mono-isotopic mass of 204.041626 Da .

Scientific Research Applications

Synthesis of Organotin Derivatives

The compound “4-(2-Thienyl)-1,2,3-thiadiazole” can be used in the synthesis of organotin(IV) derivatives . The reaction of 4-(2-thienyl)butyric acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively, results in the formation of these derivatives .

Antimicrobial Applications

The synthesized organotin(IV) derivatives of 4-(2-thienyl)butyric acid have shown antimicrobial activities . They were evaluated against different strains of bacteria (Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis and Staphylococcus aureus) and fungi (Mucor species, Aspergillus solani, Helminthosporium oryzae, Aspergillus flavus, Aspergillus niger) .

Potential Antitumor Applications

Organotin(IV) carboxylates, including those derived from 4-(2-thienyl)butyric acid, are being studied for their antitumor applications . They may find possible scope to be used as an effective antitumor drug .

Industrial Applications

Organotin(IV) carboxylates, including those derived from 4-(2-thienyl)butyric acid, have found their position for industrial value . They have been used since the 1950s, particularly in the PVC industry .

Agricultural Applications

Organotin(IV) carboxylates, including those derived from 4-(2-thienyl)butyric acid, have found their position for agricultural value . They have been used in various agricultural applications .

Electro-Optical Applications

Thiophene carboxylic acids and their derivatives, including 4-(2-thienyl)butyric acid, are well known for their role in electro-optical applications . They have been shown to possess corrosion inhibition abilities of many metals in acid solutions .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which include 4-(2-thienyl)-1,2,3-thiadiazole, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to have anti-inflammatory activity, which decreases with substitution in the order H > 4-CH3 > 4-Cl .

Biochemical Pathways

For example, they are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

A study on a similar compound, tienilic acid, showed that it was rapidly distributed in most of the essential organs and tissues with the exception of the brain . It was found only at the plasmatic level with high plasmatic protein binding, around 72–95% . Biliary and particularly urinary elimination was fast and practically complete in 48 hours .

Result of Action

For instance, some thiazole derivatives have been found to have anti-inflammatory activity .

Action Environment

It is known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

properties

IUPAC Name |

4-thiophen-2-ylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c1-2-6(9-3-1)5-4-10-8-7-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKZMGOXQOITOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)-1,2,3-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-Phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2587246.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2587251.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/no-structure.png)

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587257.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)